

TAS0728: A Covalent-Binding HER2 Inhibitor

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Compound Focus: TAS0728

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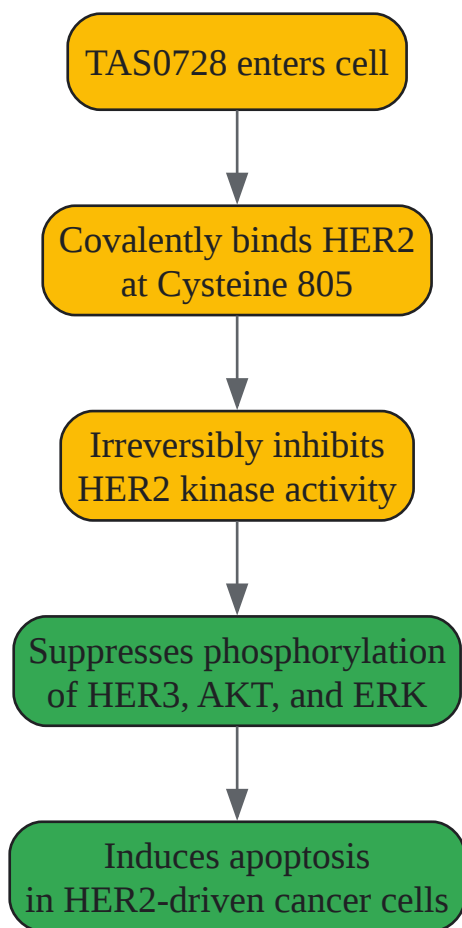
TAS0728 is an investigational, orally active small molecule characterized as a **potent, selective, and irreversible covalent inhibitor** of Human Epidermal Growth Factor Receptor 2 (HER2) [1] [2] [3]. Its core mechanism involves forming a permanent chemical bond with the HER2 kinase, which distinguishes it from non-covalent or reversible inhibitors.

Covalent Mechanism of Action

The table below summarizes the key characteristics of **TAS0728's** mechanism.

Feature	Description
Binding Type	Irreversible covalent bond [1]
Binding Site	Cysteine 805 (C805) in the HER2 kinase domain [1] [2]
Key Consequence	Sustained inhibition unaffected by high cellular ATP concentrations [1] [2]
Primary Selectivity	High specificity for HER2 over wild-type EGFR [1] [4] [5]

The following diagram illustrates the sequential mechanism of **TAS0728's** action at the cellular level.



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Preclinical Biochemical and Cellular Profile

Experimental data from biochemical and cellular assays demonstrate the potency and selectivity of **TAS0728**. The table below summarizes key quantitative findings from these preclinical studies.

Experimental Context	Target / Pathway	Key Experimental Finding	Reported Value (IC ₅₀)
Biochemical Assay (Cell-free) [2]	HER2	Primary target inhibition	13 nM
Biochemical Assay (Cell-free) [2]	BMX	Off-target kinase inhibition	4.9 nM

Experimental Context	Target / Pathway	Key Experimental Finding	Reported Value (IC ₅₀)
Biochemical Assay (Cell-free) [2]	HER4	Off-target kinase inhibition	8.5 nM
Biochemical Assay (Cell-free) [2]	Wild-type EGFR	Demonstrates selectivity over EGFR	65 nM
Cellular Assay [1] [2]	pHER2 / pHER3	Inhibition of receptor phosphorylation in HER2-amplified cells (e.g., SK-BR-3)	Potent inhibition at 40-1000 nM

Key Experimental Protocols:

- Kinase Assay:** HER2 kinase inhibitory activity was measured using peptide substrate phosphorylation assays. The 50% inhibitory concentration (IC₅₀) was determined from in vitro profiling conducted by specialized vendors [2].
- Cell Research:** HER2-amplified cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) were seeded in culture plates and treated with **TAS0728** at varying concentrations (e.g., 10-1000 nM) for specified periods (e.g., 3 hours). Inhibition of phosphorylation was analyzed via Western blot [1] [2].

Clinical Translation and Safety Profile

The transition from promising preclinical results to human application proved challenging. A first-in-human Phase I clinical trial (NCT03410927) was terminated early due to significant toxicity [4] [5] [6].

Trial Phase	Key Efficacy Observations	Key Safety Findings
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| **Phase I** (19 patients) [4] [5] [6] | Partial responses observed in 2 out of 14 evaluable patients. | **Dose-Limiting Toxicities (DLTs):** Grade 3 diarrhea at 200 mg BID and 150 mg BID. **Serious Adverse Event (SAE):** One fatal cardiac arrest at 150 mg BID. The study was stopped; maximum tolerated dose was not determined. |

Implications for Drug Development

The case of **TAS0728** highlights several key considerations for researchers:

- **Therapeutic Potential of Covalent Inhibition:** The preclinical data strongly supports the strategy of covalent HER2 inhibition for achieving potent and sustained suppression of oncogenic signaling, potentially overcoming resistance to earlier therapies [1] [4].
- **Challenge of Clinical Translation:** Despite a design aiming for improved selectivity, **TAS0728** encountered significant clinical toxicity. This underscores that a favorable preclinical profile does not guarantee clinical safety and that the therapeutic window is a critical factor [4] [6].
- **Incomplete Direct Comparison:** The available data does not include direct experimental comparisons between **TAS0728** and specific reversible inhibitors. A definitive comparison of selectivity, efficacy, and toxicity profiles relative to other HER2-targeted therapies would require access to head-to-head preclinical and clinical studies.

References

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